2-Oxazolidinone, 3-[(2R)-2-[cis-4-(6-fluoro-4-quinolinyl)cyclohexyl]-1-oxopropyl]-4-phenyl-, (4R)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Oxazolidinone, 3-[(2R)-2-[cis-4-(6-fluoro-4-quinolinyl)cyclohexyl]-1-oxopropyl]-4-phenyl-, (4R)- is a complex organic compound that belongs to the oxazolidinone class This compound is characterized by its unique structure, which includes a quinoline moiety, a cyclohexyl ring, and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxazolidinone, 3-[(2R)-2-[cis-4-(6-fluoro-4-quinolinyl)cyclohexyl]-1-oxopropyl]-4-phenyl-, (4R)- involves multiple steps, typically starting with the preparation of the quinoline derivative. The cyclohexyl ring is then introduced through a series of reactions, including hydrogenation and cyclization. The final step involves the formation of the oxazolidinone ring, which is achieved through a cyclization reaction with appropriate reagents and conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems and continuous flow reactors to enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-Oxazolidinone, 3-[(2R)-2-[cis-4-(6-fluoro-4-quinolinyl)cyclohexyl]-1-oxopropyl]-4-phenyl-, (4R)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane, and catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution reactions can result in various substituted derivatives .
Scientific Research Applications
2-Oxazolidinone, 3-[(2R)-2-[cis-4-(6-fluoro-4-quinolinyl)cyclohexyl]-1-oxopropyl]-4-phenyl-, (4R)- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.
Industry: Utilized in the development of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 2-Oxazolidinone, 3-[(2R)-2-[cis-4-(6-fluoro-4-quinolinyl)cyclohexyl]-1-oxopropyl]-4-phenyl-, (4R)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effects. The quinoline moiety plays a crucial role in its mechanism, contributing to its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
2-Oxazolidinone: A simpler analog with similar structural features but lacking the quinoline and cyclohexyl groups.
Linezolid: A well-known oxazolidinone antibiotic with a different substitution pattern, used to treat bacterial infections.
Tedizolid: Another oxazolidinone antibiotic with enhanced potency and a different substitution pattern.
Uniqueness
2-Oxazolidinone, 3-[(2R)-2-[cis-4-(6-fluoro-4-quinolinyl)cyclohexyl]-1-oxopropyl]-4-phenyl-, (4R)- is unique due to its complex structure, which combines multiple functional groups and rings.
Properties
Molecular Formula |
C27H27FN2O3 |
---|---|
Molecular Weight |
446.5 g/mol |
IUPAC Name |
(4R)-3-[(2R)-2-[4-(6-fluoroquinolin-4-yl)cyclohexyl]propanoyl]-4-phenyl-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C27H27FN2O3/c1-17(26(31)30-25(16-33-27(30)32)20-5-3-2-4-6-20)18-7-9-19(10-8-18)22-13-14-29-24-12-11-21(28)15-23(22)24/h2-6,11-15,17-19,25H,7-10,16H2,1H3/t17-,18?,19?,25+/m1/s1 |
InChI Key |
RIOFDRQIIZOAOT-KFHVRLCOSA-N |
Isomeric SMILES |
C[C@H](C1CCC(CC1)C2=C3C=C(C=CC3=NC=C2)F)C(=O)N4[C@@H](COC4=O)C5=CC=CC=C5 |
Canonical SMILES |
CC(C1CCC(CC1)C2=C3C=C(C=CC3=NC=C2)F)C(=O)N4C(COC4=O)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.